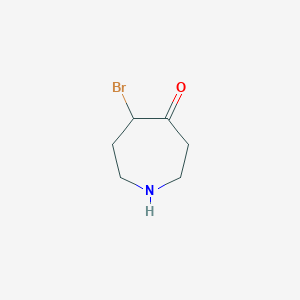

5-Bromoazepan-4-one

Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Seven-membered nitrogen heterocycles, such as azepanes and their unsaturated counterparts, azepines, are integral components of a wide array of natural products and synthetic compounds with significant biological activities. nih.govresearchgate.net Their synthesis and functionalization are of considerable interest to organic chemists. tandfonline.com The larger ring size compared to more common five- and six-membered rings provides greater conformational flexibility, which can be crucial for optimizing interactions with biological targets. lifechemicals.com The development of efficient synthetic methods to access these seven-membered systems is an active area of research, with various strategies being explored to construct the azepane core. nih.gov

Overview of Azepane and Azepanone Motifs in Synthetic and Medicinal Chemistry Research

The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. mdx.ac.uknih.gov Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. nih.gov The incorporation of an azepane or azepanone (a ketone-containing azepane) motif can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. acs.org For instance, azepanone-based compounds have been successfully developed as potent and selective inhibitors of enzymes like cathepsin K. acs.orgnih.gov The conformational constraints imposed by the azepanone ring can lock a molecule into a bioactive conformation, enhancing its potency and bioavailability. acs.org

| Selected FDA-Approved Drugs Containing the Azepane Moiety | Therapeutic Class |

| Tolazamide | Antidiabetic |

| Azelastine | Antihistamine |

| Benazepril | ACE inhibitor |

| Glembatumumab vedotin | Antibody-drug conjugate for cancer |

Rationale for Investigating 5-Bromoazepan-4-one as a Multifunctional Chemical Building Block

The strategic placement of functional groups on the azepane skeleton is crucial for developing new synthetic methodologies and novel therapeutic agents. This compound, as an α-haloketone, is a prime candidate for investigation as a multifunctional chemical building block. The rationale for its investigation stems from the versatile reactivity of the α-bromo ketone functionality. This group can participate in a wide range of chemical transformations, including nucleophilic substitutions, eliminations, and rearrangements, providing access to a diverse array of more complex azepane derivatives.

The presence of both an amine (which can be protected or deprotected) and a reactive ketone-bromide moiety within the same molecule offers multiple points for diversification. This dual functionality allows for sequential or orthogonal chemical modifications, making this compound a valuable intermediate for the construction of compound libraries for drug discovery and for the total synthesis of complex natural products containing the azepane core. The investigation of such building blocks is driven by the need for efficient and modular synthetic routes to novel chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

167757-56-4 |

|---|---|

Molecular Formula |

C6H10BrNO |

Molecular Weight |

192.05 g/mol |

IUPAC Name |

5-bromoazepan-4-one |

InChI |

InChI=1S/C6H10BrNO/c7-5-1-3-8-4-2-6(5)9/h5,8H,1-4H2 |

InChI Key |

WONKMHZDXFHNDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC(=O)C1Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 5 Bromoazepan 4 One

Reactions Involving the Bromine Moiety

The bromine atom at the C-5 position of the azepane ring is a key functional handle for introducing molecular diversity. Its reactivity is primarily governed by its ability to act as a leaving group in substitution reactions or to participate in the formation of organometallic species.

Nucleophilic Substitution Reactions for Diversification

The carbon-bromine bond in 5-Bromoazepan-4-one is polarized, rendering the C-5 carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.compressbooks.pub This allows for the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. savemyexams.compressbooks.pub This type of reaction, known as nucleophilic substitution, is a cornerstone for the structural diversification of the azepanone core. pressbooks.pubchemguide.co.uk

A notable example involves the synthesis of B-HT 920 Dihydrochloride, a dopamine (B1211576) D2 receptor agonist. guidechem.com In this multi-step synthesis, a key transformation is the reaction of an N-substituted this compound derivative with thiourea (B124793). guidechem.com The sulfur atom of thiourea acts as the nucleophile, attacking the C-5 carbon and displacing the bromine to form a thiazole (B1198619) ring fused to the azepane system after cyclization. guidechem.com

Another documented reaction involves the bromination of an azepan-2,4-dione system at the C-5 position, followed by reaction with a thiocarbamoyl intermediate, showcasing the utility of the C-5 bromine in building more complex heterocyclic structures. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Bromoazepane Scaffolds

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1-allyl-5-bromoazepan-4-one hydrobromide | Thiourea | Thiazolo[4,5-d]azepine derivative | guidechem.com |

Carbon-Carbon Bond Forming Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a field of research recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgsigmaaldrich.com These methodologies typically involve the reaction of an organohalide with an organometallic reagent in the presence of a palladium catalyst. libretexts.orgtcichemicals.com While specific examples utilizing this compound are not extensively documented in the provided literature, its structure as an alkyl halide makes it a potential substrate for such transformations.

Suzuki Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) and is known for its mild conditions and tolerance of various functional groups. libretexts.orgillinois.edu

Sonogashira Coupling: This method creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgsigmaaldrich.com It is unique in its use of both palladium and copper co-catalysts. libretexts.org

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. sigmaaldrich.com

These reactions provide a pathway to introduce aryl, vinyl, or alkynyl groups at the C-5 position of the azepanone ring, significantly expanding the accessible chemical space.

Table 2: General Schemes for Cross-Coupling Reactions

| Reaction Name | Reactant 1 (from scaffold) | Reactant 2 | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki | R-Br | R'-B(OH)₂ | Pd(0) catalyst, Base | C-C (sp³-sp²) |

| Sonogashira | R-Br | R'-C≡CH | Pd(0) catalyst, Cu(I) salt, Base | C-C (sp³-sp) |

| Heck | R-Br | Alkene (H₂C=CHR') | Pd(0) catalyst, Base | C-C (sp³-sp²) |

Note: R-Br represents the this compound scaffold.

Formation of Organometallic Reagents for Further Functionalization

The bromine atom can be used to generate highly reactive organometallic intermediates, such as Grignard or organolithium reagents. libretexts.orglibretexts.org These reactions typically involve treating the alkyl halide with a reactive metal like magnesium or lithium in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgvbspu.ac.in

Formation of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) from this compound would invert the polarity at the C-5 carbon, transforming it from an electrophilic center into a strongly nucleophilic and basic one. libretexts.orglibretexts.orgvbspu.ac.in This "umpolung" allows the azepanone scaffold to attack a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and introduce diverse functional groups. libretexts.org Care must be taken to protect the ketone at C-4 or to use reaction conditions that favor reaction at the organometallic center.

Reactivity of the Ketone Functionality at C-4

The carbonyl group at the C-4 position is another major site for chemical transformations, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Reduction Pathways to Hydroxyl Derivatives

The ketone at C-4 can be readily reduced to a secondary alcohol (5-bromoazepan-4-ol). libretexts.org This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing ketones and aldehydes. libretexts.orgrsc.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org This initially forms an alkoxide intermediate, which is then protonated during an aqueous or acidic workup to yield the final alcohol product. libretexts.org The resulting hydroxyl group provides a new site for further functionalization, for example, through esterification or etherification reactions.

Table 3: Common Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvent(s) | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol (B145695), Water | Secondary Alcohol |

Oxidation Reactions and Rearrangements

While specific oxidation reactions of this compound are not detailed in the search results, cyclic ketones are known to undergo several types of oxidative transformations and rearrangements.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester (or a lactone in the case of a cyclic ketone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For this compound, this would theoretically lead to the formation of a seven-membered lactone, expanding the ring by one oxygen atom. The potential for this reaction is noted in the general reactivity profile for similar structures. ambeed.com

Beckmann Rearrangement: While not a direct reaction of the ketone, the corresponding oxime, formed by reacting the ketone with hydroxylamine, can undergo a Beckmann rearrangement. masterorganicchemistry.com This acid-catalyzed reaction transforms the oxime into an amide. For a cyclic oxime, this results in a ring expansion to form a lactam. researchgate.netmasterorganicchemistry.com This rearrangement is a known method for synthesizing azepane-related structures. researchgate.net

Other Rearrangements: Reactions like the Schmidt reaction (using hydrazoic acid) can also convert ketones into amides, providing another potential pathway for skeletal rearrangement. masterorganicchemistry.com

These potential transformations highlight the ketone's role not only as a site for simple functional group interconversion but also as a trigger for more complex skeletal reorganizations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-allyl-5-bromoazepan-4-one |

| Thiourea |

| B-HT 920 Dihydrochloride |

| Azepan-2,4-dione |

| 3-Carbomethoxyethyl-5-bromoazepan-2,4-dione |

| 5-bromoazepan-4-ol |

| Sodium borohydride |

| Lithium aluminium hydride |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Hydroxylamine |

| Grignard reagent |

| Organolithium reagent |

| Boronic acid |

| Terminal alkyne |

| Alkene |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Magnesium |

| Lithium |

| Palladium |

Carbonyl Addition Reactions (e.g., Grignard, Wittig, Aldol)

The ketone moiety at the C4-position is a primary site for nucleophilic addition reactions, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl group of this compound is a plausible method for creating tertiary alcohols. The reaction is expected to proceed via nucleophilic attack of the carbanionic 'R' group on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.comsigmaaldrich.com Research on analogous cyclic α-haloketones indicates that the primary products are the corresponding halohydrins. acs.org Specifically, the reaction of Grignard reagents with cyclic α-chloroketones has been shown to yield a cis-halohydrin, which can subsequently rearrange upon heating to form an α-substituted ketone. acs.org A similar outcome can be anticipated for this compound, where the initial adduct could potentially rearrange. The reaction must be conducted under anhydrous conditions to prevent the Grignard reagent from being quenched by water. libretexts.orgsigmaaldrich.com

Wittig Reaction: The Wittig reaction offers a pathway to convert the carbonyl group into an exocyclic double bond, forming a 4-methyleneazepane derivative. organic-chemistry.orgdalalinstitute.comnumberanalytics.com This transformation employs a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. pressbooks.pub The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgpressbooks.pub While specific examples with this compound are not extensively documented, the general reactivity of ketones in Wittig reactions is well-established. pressbooks.pub Potential competing reactions, such as elimination of HBr promoted by the basic ylide, should be considered.

Aldol (B89426) Reaction: this compound can theoretically participate in aldol reactions both as a nucleophile (via its enolate) and an electrophile. Base-catalyzed deprotonation at the C3 position would generate an enolate that could react with another aldehyde or ketone. libretexts.org Alternatively, the carbonyl group of this compound can act as the electrophile for an incoming enolate. masterorganicchemistry.com In intramolecular scenarios, if a suitable carbonyl is present elsewhere in a substituent, ring formation could occur. masterorganicchemistry.com The presence of the α-bromo substituent may influence the regioselectivity of enolate formation and could also lead to subsequent reactions, such as epoxide formation if an aldol addition occurs and the resulting alkoxide displaces the bromide ion. masterorganicchemistry.com

| Reaction Type | Reagent(s) | Plausible Product(s) | Reference |

|---|---|---|---|

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) in dry ether 2. H₃O⁺ workup | 5-Bromo-4-alkyl-azepan-4-ol | libretexts.orgacs.org |

| Wittig Reaction | Ph₃P=CH₂ (Phosphorus ylide) | 5-Bromo-4-methylene-azepane | organic-chemistry.orgpressbooks.pub |

| Aldol Addition | 1. Base (e.g., LDA) 2. Aldehyde/Ketone (R₂C=O) | 3-(1-Hydroxyalkyl)-5-bromoazepan-4-one | libretexts.orgmasterorganicchemistry.com |

Condensation Reactions for Annulation

The bifunctional nature of this compound makes it a candidate for condensation reactions that lead to the formation of fused heterocyclic systems (annulation). A common strategy involves first converting the α-bromo ketone into an α,β-unsaturated ketone. This is readily achieved through dehydrobromination, typically by treatment with a non-nucleophilic base like pyridine (B92270), which promotes an E2 elimination of HBr. openstax.orglibretexts.orglibretexts.org The resulting enone, 5,6,7,8-tetrahydro-1H-azepin-4(3H)-one, is a classic Michael acceptor.

This enone can then participate in annulation sequences such as the Robinson annulation. masterorganicchemistry.com The Robinson annulation involves a Michael addition of an enolate to the α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct a new six-membered ring, yielding a fused bicyclic or tricyclic system. masterorganicchemistry.com Other annulation strategies involving the condensation of active methylene (B1212753) compounds with the enone intermediate are also feasible, providing access to a wide array of fused heterocycles. doi.orgnih.gov

| Step | Reaction | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Dehydrobromination | Pyridine, Heat | 5,6,7,8-Tetrahydro-1H-azepin-4(3H)-one | openstax.orglibretexts.org |

| 2 | Robinson Annulation | 1. Michael Donor (e.g., enolate of cyclohexanone), Base 2. Heat (for Aldol Condensation) | Fused polycyclic azepane derivative | masterorganicchemistry.com |

Transformations of the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a key functional handle for structural modification, allowing for the modulation of the compound's physicochemical properties.

N-Alkylation and N-Acylation Reactions for Modulating Properties

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. The reaction of secondary amines with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base is a standard method for forming tertiary amines. wikipedia.orgresearchgate.net Common bases used include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile. acs.orgresearchgate.net This modification can significantly alter properties such as solubility, lipophilicity, and basicity. The existence of derivatives like 1-benzyl-5-bromoazepan-4-one hydrobromide confirms the feasibility of this transformation.

N-Acylation: Acylation of the azepane nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and can decrease the basicity of the nitrogen. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. vulcanchem.comnih.gov These N-acyl derivatives can serve as important intermediates in multi-step syntheses.

| Transformation | Reagent(s) | Base (if applicable) | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DIPEA | 1-Alkyl-5-bromoazepan-4-one | acs.orgresearchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine, Et₃N | 1-Acyl-5-bromoazepan-4-one | vulcanchem.comnih.gov |

Formation of N-Oxide Derivatives

The azepane nitrogen can be oxidized to its corresponding N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and steric profile of the molecule. Common oxidizing agents for forming N-oxides from saturated amines include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and a suitable catalyst or anhydride. rsc.orgresearchgate.netrsc.org The oxidation of piperidine (B6355638) rings to their N-oxides with m-CPBA is a well-established reaction and serves as a strong precedent for the successful N-oxidation of the azepane ring in this compound. nih.gov Care must be taken as the ketone moiety could potentially undergo a Baeyer-Villiger oxidation under these conditions, although N-oxidation of amines is generally faster.

Investigations into Chemical Stability and Plausible Decomposition Pathways

This compound, typically handled as its hydrobromide salt, is generally stable under standard laboratory conditions of temperature and pressure. Current time information in Bangalore, IN. However, its stability is compromised by certain conditions and reagents.

Incompatibilities: The compound is incompatible with strong oxidizing agents, which could react with the secondary amine or other parts of the molecule. Current time information in Bangalore, IN. It is also sensitive to strong bases.

Plausible Decomposition and Side-Reaction Pathways:

Dehydrobromination: In the presence of a base, a likely and synthetically useful reaction is the elimination of hydrogen bromide (HBr) to form the corresponding α,β-unsaturated ketone, 5,6,7,8-tetrahydro-1H-azepin-4(3H)-one. openstax.orgfiveable.me This E2 reaction is a common pathway for α-halo ketones. libretexts.orglibretexts.org

Favorskii Rearrangement: Another base-induced reaction known for α-halo ketones is the Favorskii rearrangement. wikipedia.org This pathway involves the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring-opening, which in the case of a cyclic ketone, results in ring contraction. For this compound, this would plausibly lead to a substituted piperidine-carboxylic acid derivative. wikipedia.org

Thermal Decomposition: When subjected to high temperatures, the compound is expected to decompose, releasing hazardous products such as carbon oxides, nitrogen oxides, and hydrogen bromide. Current time information in Bangalore, IN.

| Factor | Observation/Plausible Pathway | Reference |

|---|---|---|

| Chemical Stability | Stable under recommended storage conditions. | Current time information in Bangalore, IN. |

| Incompatibilities | Strong oxidizing agents, strong bases. | Current time information in Bangalore, IN. |

| Plausible Decomposition/Reaction Pathways | Dehydrobromination (base-induced) to form an α,β-unsaturated ketone. | openstax.orgfiveable.me |

| Favorskii Rearrangement (base-induced) leading to ring contraction. | wikipedia.org | |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen bromide. | Current time information in Bangalore, IN. |

Derivatization Strategies and Analogue Synthesis for 5 Bromoazepan 4 One

Design Principles for Functionalized 5-Bromoazepan-4-one Derivatives

The design of novel analogues based on the this compound core is guided by established principles of medicinal chemistry aimed at creating functionally diverse molecules. The scaffold contains three primary points for modification: the bromine at C5, the ketone at C4, and the secondary amine at N1. Each site offers a distinct opportunity to modulate the molecule's properties.

The C5-Bromine Position: The carbon-bromine bond is the most labile and serves as the principal electrophilic center for introducing a wide array of substituents. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions. The design principle here is to use this position as a "diversification handle" to explore chemical space. By introducing various nucleophiles (containing oxygen, nitrogen, sulfur, or carbon), chemists can systematically alter steric bulk, hydrogen bonding capacity, and lipophilicity to probe interactions with a biological target's binding pocket.

The C4-Ketone Position: The carbonyl group is a key polar feature and a hydrogen bond acceptor. Its primary role in analogue design is for stereochemical and electronic modulation. Reduction of the ketone to a hydroxyl group introduces a new stereocenter and a hydrogen bond donor, which can fundamentally alter the binding mode of the molecule. The relative stereochemistry (syn or anti) between the new C4-hydroxyl and the C5-substituent becomes a critical design element for achieving conformational rigidity and optimizing target engagement.

By combining modifications at these three positions, a rational design strategy can be implemented to generate analogues with tailored properties for specific therapeutic applications.

Synthetic Routes to Diversified this compound Analogues

The synthesis of diversified analogues from this compound leverages well-established organic reactions that target its specific functional groups. The orthogonality of these reactive sites allows for selective and sequential modifications.

The α-bromo ketone moiety is highly susceptible to reactions with nucleophiles or bases, providing two primary pathways for diversification.

Nucleophilic Substitution: The C5 position readily undergoes SN2-type reactions with a broad range of nucleophiles. This is the most common strategy for introducing diversity. Reaction conditions are typically mild, often requiring a weak base to scavenge the HBr byproduct.

N-Nucleophiles: Primary and secondary amines react to form 5-aminoazepan-4-one derivatives. Azide ions can be used to introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in Huisgen cycloaddition ("click chemistry") to form triazoles.

O-Nucleophiles: Alcohols and phenols, typically under basic conditions (e.g., using sodium hydride), yield 5-alkoxy or 5-aryloxy azepan-4-ones.

S-Nucleophiles: Thiols react readily to form 5-(alkylthio) or 5-(arylthio) derivatives, which are valuable for their unique electronic and steric properties.

Elimination: In the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide, this compound undergoes E2 elimination to yield the corresponding α,β-unsaturated ketone, 1-azacyclohept-5-en-4-one . This enone is itself a valuable intermediate, serving as a Michael acceptor for the conjugate addition of a new set of nucleophiles at the C6 position.

The table below summarizes key transformations at the C5 position.

| Reaction Type | Reagent/Conditions | Product Class | Example Product Name |

|---|---|---|---|

| Substitution (N-Nucleophile) | Benzylamine (C7H9N), K2CO3, Acetonitrile | 5-Aminoazepan-4-one | 5-(Benzylamino)azepan-4-one |

| Substitution (O-Nucleophile) | Phenol (C6H6O), NaH, THF | 5-Aryloxyazepan-4-one | 5-Phenoxyazepan-4-one |

| Substitution (S-Nucleophile) | Thiophenol (C6H6S), Et3N, DCM | 5-(Arylthio)azepan-4-one | 5-(Phenylthio)azepan-4-one |

| Substitution (C-Nucleophile) | Potassium Cyanide (KCN), Ethanol (B145695)/Water | 5-Cyanoazepan-4-one | 4-Oxoazepane-5-carbonitrile |

| Elimination | DBU, THF, rt | α,β-Unsaturated Ketone (Enone) | Azepan-5-en-4-one |

The C4-ketone is a pivotal site for introducing stereochemical complexity. Its reduction to a secondary alcohol generates a new chiral center, leading to diastereomeric products whose biological activities can differ significantly.

Stereoselective Reduction: The reduction of the ketone in this compound or its C5-substituted derivatives must be carefully controlled.

Non-Diastereoselective Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone to a hydroxyl group but yield a mixture of syn and anti diastereomers. The ratio is dependent on the steric bulk of the C5 substituent and the N1 substituent.

Diastereoselective Reduction: Achieving stereocontrol is paramount. The Luche reduction (NaBH₄, CeCl₃·7H₂O) is particularly effective for α-functionalized ketones, as it chemoselectively reduces the carbonyl without affecting the C-Br bond or inducing elimination, often favoring one diastereomer. For more precise control, substrate-directed reductions using bulky reducing agents (e.g., L-Selectride) can provide high diastereoselectivity by approaching from the sterically less hindered face of the carbonyl.

These transformations result in amino alcohol scaffolds, which are privileged structures in many classes of bioactive molecules.

The table below outlines key transformations at the C4-ketone.

| Transformation | Reagents | Key Feature/Outcome | Product Structure Type |

|---|---|---|---|

| Non-selective Reduction | NaBH4, Methanol (B129727) | Forms a mixture of syn and anti alcohol diastereomers. | 5-Bromoazepan-4-ol |

| Chemoselective Reduction | NaBH4, CeCl3·7H2O (Luche Reduction) | Reduces ketone without affecting the C-Br bond. | 5-Bromoazepan-4-ol |

| Diastereoselective Reduction | L-Selectride or K-Selectride | High diastereoselectivity, favoring approach from the less hindered face. | (syn)- or (anti)-5-Substituted-azepan-4-ol |

| Reductive Amination | R-NH2, NaBH(OAc)3 | Converts ketone to a secondary amine, introducing a new substituent. | N4,5-Disubstituted-azepane |

The secondary amine of the azepane ring provides a third, orthogonal site for derivatization, primarily through N-alkylation, N-acylation, or N-sulfonylation. These reactions are typically high-yielding and allow for the introduction of groups that modulate basicity, lipophilicity, and steric profile.

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a mild base (e.g., K₂CO₃) yields N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) produces N-acyl derivatives (amides). This transformation neutralizes the basicity of the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields N-sulfonylated derivatives (sulfonamides), which are stable, non-basic, and can act as potent hydrogen bond acceptors.

A more complex transformation of the ring system itself is the Favorskii rearrangement . Treatment of this compound with a strong base (e.g., sodium methoxide) can induce a ring contraction to form a substituted cyclopentanecarboxylic acid derivative, offering a scaffold-hopping strategy to access entirely new ring systems.

The table below details common N-derivatization reactions.

| Derivatization Type | Reagent Class | Resulting N-Substituent | Example Product Name |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., C7H7Br) | Benzyl group | 1-Benzyl-5-bromoazepan-4-one |

| N-Acylation | Acyl Chloride (e.g., C2H3ClO) | Acetyl group | 1-Acetyl-5-bromoazepan-4-one |

| N-Sulfonylation | Sulfonyl Chloride (e.g., C7H7ClO2S) | Tosyl (p-toluenesulfonyl) group | 5-Bromo-1-tosylazepan-4-one |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Substituted alkyl group | 5-Bromo-1-(propan-2-yl)azepan-4-one (from acetone) |

Combinatorial and Library Synthesis Approaches Utilizing this compound as a Scaffold

The trifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of large, focused libraries for high-throughput screening. The synthetic orthogonality of its reactive sites allows for a systematic and efficient "build-up" approach.

A common strategy involves a three-step diversification sequence:

N1 Derivatization: A set of diverse N-substituents (R¹) is introduced via N-alkylation or N-acylation on the parent scaffold.

C5 Derivatization: Each N-substituted intermediate is then reacted with a library of nucleophiles (Nu) to diversify the C5 position.

C4 Derivatization: Finally, the ketone at C4 can be stereoselectively reduced or otherwise modified to introduce a final layer of diversity.

This approach can be executed using either solution-phase parallel synthesis or solid-phase organic synthesis (SPOS). In a typical SPOS workflow, the this compound scaffold is first anchored to a solid support (resin), often via the N1-amine. The resin-bound substrate is then subjected to sequential reactions at the C5 and C4 positions with excess reagents, with simple filtration used for purification after each step. Finally, the diversified products are cleaved from the resin.

This combinatorial methodology allows for the rapid generation of hundreds or thousands of unique analogues from a single, versatile starting material. The resulting library can be designed to systematically probe the SAR of a target, leading to the identification of potent and selective lead compounds.

Conceptual Library Design:

A library can be visualized as a grid where each cell represents a unique compound derived from the intersection of building blocks targeting the N1 and C5 positions.

| C5-Nu: Aniline | C5-Nu: Thiophenol | C5-Nu: Methoxide | C5-Nu: Azide | |

| N1-R¹: Benzyl | Compound A1 | Compound A2 | Compound A3 | Compound A4 |

| N1-R¹: Acetyl | Compound B1 | Compound B2 | Compound B3 | Compound B4 |

| N1-R¹: Tosyl | Compound C1 | Compound C2 | Compound C3 | Compound C4 |

Each compound in this matrix (e.g., Compound A1 = 1-Benzyl-5-anilinoazepan-4-one) could then be further diversified through transformations at the C4-ketone, exponentially increasing the size and complexity of the final library.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromoazepan 4 One Derivatives

Contemporary Spectroscopic Techniques for Comprehensive Structural Characterization

Modern spectroscopic methods are indispensable for the detailed characterization of organic molecules like 5-bromoazepan-4-one. These techniques probe various aspects of the molecular structure, from the nuclear framework to the vibrational modes of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. msu.edu It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). msu.edu For this compound, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicities (splitting patterns), and their proximity to one another through coupling constants. This data is crucial for establishing the connectivity of the azepane ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. msu.edu The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment, distinguishing between carbonyl carbons, carbons bonded to the bromine atom, and the other methylene (B1212753) groups in the ring. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish direct and long-range correlations between protons and carbons, further confirming the molecular structure.

While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. ntu.edu.sg To address this, chiral derivatizing agents can be used. These agents react with the enantiomeric mixture to form diastereomers, which can then be distinguished by NMR. ntu.edu.sg

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. thermoscientific.com By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. thermoscientific.com For this compound, HRMS would confirm its elemental formula (C₆H₈BrNO).

In addition to accurate mass determination, HRMS provides valuable information about the fragmentation patterns of the molecule. spectroscopyonline.com Under ionization, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. For instance, the loss of a bromine atom or a carbonyl group would produce specific signals in the mass spectrum, corroborating the structure determined by NMR. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for the analysis of complex mixtures. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.commt.com These vibrations are characteristic of the functional groups present in the molecule and serve as a "fingerprint" for identification. mjcce.org.mk

In the IR spectrum of this compound, a strong absorption band is expected in the region of 1650-1750 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group. The C-N stretching vibration would appear in the 1000-1350 cm⁻¹ region, while the C-Br stretch would be observed at lower frequencies.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. edinst.com While IR spectroscopy is more sensitive to polar bonds with a significant change in dipole moment during vibration, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. edinst.comhoriba.com The combination of IR and Raman spectra provides a more complete vibrational profile of this compound. mt.com Differences in the spectra of different crystalline forms (polymorphs) can be used to identify and quantify them. americanpharmaceuticalreview.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration Assignment

Since this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration. mdpi.com Electronic Circular Dichroism (ECD) is a powerful method that measures the differential absorption of left and right circularly polarized light. mdpi.comtaylorfrancis.com

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration of the molecule can be reliably assigned. uantwerpen.be This approach has been successfully used for the stereochemical elucidation of various chiral molecules. uantwerpen.be

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound in the solid state. uhu-ciqso.esbruker.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de

This analysis provides the exact coordinates of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles with high precision. uol.debrynmawr.edu For this compound, SCXRD would provide unambiguous proof of its molecular structure, including the conformation of the seven-membered ring and the stereochemistry at the chiral center. The data obtained from SCXRD is invaluable for confirming the structural assignments made by spectroscopic methods. mdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are crucial for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

For purity assessment, a standard reversed-phase HPLC method can be employed. To separate the stereoisomers of this compound, chiral chromatography is necessary. ntu.edu.sg This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ntu.edu.sg The choice of the appropriate CSP and mobile phase is critical for achieving good resolution between the enantiomers.

Alternatively, diastereomers can often be separated using achiral chromatography. sigmaaldrich.com Therefore, reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers can facilitate their separation on a standard HPLC column. libretexts.org Once separated, the individual diastereomers can be converted back to the pure enantiomers. libretexts.org Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster and more efficient separations. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of azepanone derivatives. ijcpa.in Its versatility allows for both the assessment of sample purity on an analytical scale and the isolation of significant quantities of specific compounds through preparative HPLC. ijcpa.inphenomenex.com

Analytical HPLC

Analytical HPLC is primarily used for the qualitative and quantitative analysis of this compound and its derivatives. It is instrumental in monitoring reaction progress, identifying impurities, and determining the purity of the final products. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For instance, the analysis of related bromazepam and its impurity, 2-(2-amino-5-bromobenzoyl) pyridine (B92270) (ABP), was successfully achieved using a C18 column with a mobile phase of methanol (B129727) and water (70:30 v/v). nih.govplos.org This method, with UV detection at 230 nm, demonstrates the capability of HPLC to separate structurally similar compounds. nih.govplos.org In the context of 1-methylazepan-4-one (B31119) hydrochloride, a related azepanone, reversed-phase HPLC with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) is effective for assessing purity and detecting impurities.

The development of a robust HPLC method often involves optimizing several parameters to achieve the best resolution and shortest analysis time. This includes testing different mobile phase compositions, flow rates, and column types. plos.orgcellulosechemtechnol.ro For example, in the method development for new xanthine (B1682287) derivatives, a C18 column was used with a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol, with detection in the UV-VIS spectrum. cellulosechemtechnol.ro

Interactive Table: Typical Analytical HPLC Parameters for Azepanone-Related Compounds

| Parameter | Value/Description | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) | Provides good retention and separation for moderately polar to nonpolar compounds like azepanone derivatives. nih.govplos.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with additives like TFA. | Allows for the adjustment of polarity to achieve optimal separation. TFA can improve peak shape. |

| Detector | UV-Vis/Photodiode Array (DAD) | Many organic molecules, including azepanone derivatives, absorb UV light, making this a suitable detection method. nih.govplos.orgcellulosechemtechnol.ro |

| Flow Rate | Typically 1.0 mL/min for analytical columns. nih.govplos.org | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Injection Volume | 5-20 µL | A small volume is used to prevent column overload and maintain sharp peaks. cellulosechemtechnol.ronih.gov |

Preparative HPLC

When larger quantities of a purified compound are needed for further studies, preparative HPLC is employed. phenomenex.comwelch-us.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. ijcpa.inphenomenex.com The goal of preparative HPLC is to isolate a specific compound from a mixture with high purity and recovery. ijcpa.in

A key application of preparative HPLC in the context of azepanone derivatives is the separation of diastereomers or enantiomers. For example, in the synthesis of azepanone-based inhibitors, preparative HPLC was essential for separating diastereomeric mixtures. acs.org In one instance, a (R,R) Whelk-O column was used with a mobile phase of hexanes and ethanol (B145695) to separate the S-diastereomer. acs.org The choice of a chiral stationary phase (CSP) is critical for the successful separation of enantiomers. mdpi.com

The process of scaling up from an analytical to a preparative method requires careful consideration of factors like column dimensions, particle size of the stationary phase, and mobile phase composition to maintain separation efficiency. phenomenex.commdpi.com

Interactive Table: Example of Preparative HPLC for Azepanone Derivative Separation

| Parameter | Value/Description | Purpose |

| Column | (R,R) Whelk-O, 25 cm × 21.1 mm ID | Chiral stationary phase for the separation of stereoisomers. acs.org |

| Mobile Phase | 50:50 Hexanes:Ethanol | Normal-phase conditions suitable for the separation of the specific diastereomers. acs.org |

| Detection | UV | To monitor the elution of the separated compounds. |

| Outcome | Isolation of the desired S-diastereomer | Enables the collection of a pure stereoisomer for further biological testing. acs.org |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. researchgate.net For non-volatile compounds like many this compound derivatives, derivatization is often necessary to increase their volatility, making them amenable to GC analysis. researchgate.net GC is particularly useful for identifying and quantifying trace impurities that are volatile. researchgate.net

The basic principle of GC involves a mobile gas phase (carrier gas) that carries the sample through a stationary phase located in a column. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. slideshare.net

GC-MS Analysis

When coupled with a Mass Spectrometer (MS), GC becomes an even more powerful tool for structural elucidation. gu.edu.eg GC-MS allows for the separation of a mixture by GC, followed by the identification of each component based on its mass spectrum. researchgate.netijpsr.com This technique is invaluable for confirming the identity of known compounds and for identifying unknown byproducts or degradation products.

The analysis of volatile organic compounds (VOCs) emitted by various sources, including plants and chemical reactions, is a common application of GC-MS. mdpi.comekb.eg For instance, headspace solid-phase microextraction (HS-SPME) can be used to sample volatile analytes before they are introduced into the GC-MS system. mdpi.com

In the context of this compound derivatives, GC-MS could be employed to analyze for volatile impurities that may be present from the synthesis, such as residual starting materials or low molecular weight byproducts. An automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) method has been developed for the direct screening of hazardous compounds in textiles, demonstrating the potential for analyzing complex matrices for trace chemicals. nih.gov

Interactive Table: General GC Parameters for Volatile Compound Analysis

| Parameter | Value/Description | Significance |

| Column | Capillary column with a bonded polar or non-polar phase. oiv.int | The choice of column polarity is critical for achieving good separation of the target analytes. mdpi.com |

| Carrier Gas | Helium, Hydrogen, or Nitrogen. researchgate.netoiv.int | An inert gas that carries the sample through the column without reacting with it. |

| Injector Temperature | Set high enough to ensure rapid volatilization of the sample. researchgate.net | Prevents band broadening and ensures efficient transfer of the sample onto the column. |

| Oven Temperature Program | A temperature gradient is often used to elute compounds with a wide range of boiling points. sigmaaldrich.com | Allows for the separation of compounds with different volatilities in a single run. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). mdpi.comoiv.int | FID is a universal detector for organic compounds, while MS provides structural information for identification. |

The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, colored hydrazones is a classic example of making non-volatile compounds suitable for analysis by chromatographic methods, including HPLC and potentially GC if the derivatives are sufficiently volatile. researchgate.net While direct GC analysis of this compound is challenging due to its low volatility and thermal lability, derivatization to a more volatile and stable form could enable its analysis by this technique.

Theoretical and Computational Chemistry Studies of 5 Bromoazepan 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules like 5-Bromoazepan-4-one. Methods such as Density Functional Theory (DFT) are particularly useful for these predictions. nih.gov By solving the Schrödinger equation for the molecule, it is possible to determine various electronic properties that govern its chemical behavior.

The presence of a bromine atom and a carbonyl group in the azepane ring introduces significant electronic effects. The bromine atom, being highly electronegative, withdraws electron density from the carbon atom to which it is attached, creating a localized region of positive charge. Similarly, the carbonyl group is highly polar, with the oxygen atom being more electronegative than the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbon. These electronic features are crucial in determining the molecule's reactivity, particularly towards nucleophilic and electrophilic attack.

Molecular electrostatic potential (MEP) maps are a powerful tool to visualize the charge distribution and predict reactive sites. For this compound, the MEP map would likely show a region of high electron density (negative potential) around the carbonyl oxygen, making it a likely site for electrophilic attack. Conversely, regions of low electron density (positive potential) would be expected around the carbonyl carbon and the carbon atom attached to the bromine, indicating their susceptibility to nucleophilic attack. researchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. In the case of this compound, the presence of the bromine atom and the carbonyl group is expected to influence the energies and distributions of these orbitals.

Table 1: Predicted Electronic Properties of a Substituted Azepane Ring System (Note: These are representative values based on computational studies of analogous bromo-ketone and heterocyclic systems and are intended for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Conformational Analysis of the Seven-Membered Azepane Ring

The seven-membered azepane ring in this compound is flexible and can adopt several conformations. researchgate.net The most common conformations for seven-membered rings are the chair, boat, and twist-boat forms. nih.gov The relative energies of these conformations determine their population at a given temperature. Computational methods are essential for exploring the potential energy surface of the molecule and identifying the most stable conformations.

For the parent azepane ring, computational studies have shown that the twist-chair conformation is often the most stable. However, the presence of substituents, such as the bromine atom and the carbonyl group in this compound, can significantly influence the conformational preferences. Steric and electronic interactions between the substituents and the ring atoms play a crucial role in determining the most stable geometry.

The position of the bromine atom at the 5-position and the carbonyl group at the 4-position will introduce specific steric and dipolar interactions that need to be considered. For example, the bromine atom can occupy either an axial or an equatorial position in a chair-like conformation, and the relative stability of these two forms will depend on the steric hindrance and electrostatic interactions with the rest of the molecule. A detailed conformational analysis would involve geometry optimization of all possible conformers and calculation of their relative energies.

Table 2: Predicted Relative Energies of Azepane Ring Conformations (Note: These values are based on computational studies of the parent azepane ring and are for illustrative purposes. The actual energy differences for this compound may vary due to the presence of substituents.)

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.0 |

| Chair | 1.5 |

| Twist-Boat | 2.0 |

| Boat | 3.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. digitellinc.com By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information provides a detailed picture of how the reaction proceeds. acs.org

A plausible reaction to study for this compound is the nucleophilic addition to the carbonyl group. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. Computational modeling of this reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and the nucleophile) and the product (the corresponding alcohol) are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state connecting the reactants and the intermediate is performed. This involves finding a saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state indeed connects the reactants and the intermediate.

Through such studies, one can gain a deeper understanding of the factors that control the reactivity and selectivity of reactions involving this compound.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters for molecules like this compound, which can then be used to aid in the interpretation of experimental spectra. researchgate.net The most commonly predicted spectroscopic data are for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. For this compound, the most characteristic IR absorption would be the C=O stretching vibration of the ketone group, which is expected to appear in the range of 1700-1725 cm⁻¹. libretexts.org The C-Br stretching vibration would appear at a lower frequency, typically in the range of 500-600 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted using quantum chemical calculations. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in this compound are influenced by their local electronic environment. The protons and carbons adjacent to the electron-withdrawing carbonyl group and bromine atom would be expected to have downfield chemical shifts (higher ppm values). mdpi.com For example, the protons on the carbon atom alpha to the carbonyl group would likely appear in the 2.0-2.5 ppm range in the ¹H NMR spectrum. libretexts.org The carbonyl carbon itself would have a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 200-220 ppm. libretexts.org

Table 3: Predicted Spectroscopic Data for this compound (Note: These are predicted values based on typical ranges for similar functional groups and are for illustrative purposes.)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=O Stretch | 1710 cm⁻¹ |

| IR Spectroscopy | C-Br Stretch | 550 cm⁻¹ |

| ¹H NMR | Protons α to C=O | 2.2 - 2.6 ppm |

| ¹H NMR | Proton on C-Br | 4.0 - 4.5 ppm |

| ¹³C NMR | Carbonyl Carbon | 205 ppm |

| ¹³C NMR | Carbon with Bromine | 50 ppm |

Applications in Organic Synthesis and Chemical Science Research

5-Bromoazepan-4-one as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds. chemshuttle.com The presence of both a ketone and a bromine atom allows for a wide array of chemical transformations. For instance, the α-halo ketone moiety can participate in cyclization reactions to form fused heterocyclic systems.

One of the key applications of bromo-azepanone derivatives is in the construction of more complex nitrogen-containing heterocycles. thieme-connect.dewikipedia.org The bromine atom can be displaced by various nucleophiles, while the ketone can undergo reactions such as condensation, reduction, or addition. This dual reactivity allows for the sequential or tandem formation of new rings. For example, reaction with a dinucleophile could lead to the formation of a bicyclic or bridged heterocyclic system.

The synthesis of densely substituted azepanones can be achieved through methods like (4+3) annulation of donor-acceptor cyclopropanes with azadienes, highlighting the importance of constructing the azepanone core. thieme-connect.denih.govresearchgate.net While this method produces substituted azepanones directly, this compound offers a complementary approach where a pre-formed azepanone ring is further functionalized.

The development of new synthetic methods to access functionalized azepanes is an active area of research. researchgate.netacs.org Strategies such as ring-expansion reactions of smaller rings and various cyclization methods are employed. doi.org In this context, this compound serves as a readily available starting material for diversification, allowing for the introduction of various substituents at the 5-position through substitution reactions.

Incorporation into Complex Molecular Architectures and Natural Product Analogues

The azepane skeleton is a core component of many natural products and medicinally important compounds. nih.govmdpi.comepfl.ch Consequently, this compound is a strategic starting material for the synthesis of analogues of these molecules. The ability to introduce a variety of functional groups at the C5 position via substitution of the bromine atom allows for the systematic exploration of structure-activity relationships.

For instance, the synthesis of azepane-containing natural product analogues often requires the introduction of specific side chains or fused ring systems. The reactivity of the α-bromoketone in this compound can be exploited to build these complex features. This can involve reactions with organometallic reagents, enolates, or other nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

The synthesis of fused-azepinones, which are present in several classes of marine alkaloids with interesting biological properties, represents a significant area of research. nih.gov Compounds like hymenialdisine (B1662288) and related alkaloids contain a pyrrolo[2,3-c]azepin-8-one core. nih.gov Synthetic strategies towards these complex structures could potentially utilize intermediates like this compound to construct the azepane portion of the molecule, followed by the annulation of the pyrrole (B145914) ring.

Furthermore, the diastereoselective and enantioselective synthesis of highly substituted azepanones is crucial for accessing biologically active molecules. thieme-connect.deresearchgate.net While methods like (4+3) cycloadditions provide excellent stereocontrol in the ring-forming step, subsequent functionalization of a prochiral azepanone can also be a viable strategy. The bromination of a protected azepan-4-one (B24970) can create a center for introducing new stereocenters.

Research on Azepanone Derivatives as Scaffolds for Novel Chemical Entities

The azepanone ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.netontosight.ai As such, derivatives of azepanone are actively being investigated for the development of new therapeutic agents. ontosight.ainih.govchimicatechnoacta.ru The flexibility of the seven-membered ring allows for a diverse spatial arrangement of substituents, which can be optimized for binding to various biological targets. mdpi.com

Research has shown that azepanone-based compounds can exhibit a range of biological activities. For example, they have been investigated as inhibitors of enzymes like cathepsins. acs.org The synthesis of libraries of azepanone derivatives, often starting from a common intermediate, is a common strategy in drug discovery. This compound, with its reactive handle, is an ideal starting point for such library synthesis.

The development of novel azepine derivatives is an ongoing effort in medicinal chemistry. nih.govlew.ro For example, novel azepine derivatives based on a quinazolinone moiety have been synthesized and evaluated for their antimicrobial and antitumor activities. nih.gov The synthesis of such fused systems often involves the reaction of a functionalized azepanone with another heterocyclic precursor.

The table below summarizes some research findings on the biological activities of azepanone derivatives, illustrating the diverse potential of this scaffold.

| Research Area | Target/Activity | Example Compound Class |

| Protease Inhibition | Cathepsin K and L inhibitors | Azepanone-based inhibitors |

| Neurological Disorders | Potential therapeutic agents | Azepanone derivatives |

| Antimicrobial Agents | Antibacterial and antifungal activity | Azepanone derivatives |

| Anticancer Agents | Hedgehog signaling inhibitors | Quinazolinone-fused azepines |

This table is for illustrative purposes and does not imply that this compound was directly used in these specific studies, but rather highlights the therapeutic potential of the azepanone scaffold.

Development of Chemical Probes and Tool Compounds for Mechanistic Studies (Excluding Biological Mechanism of Action)

Chemical probes and tool compounds are essential for elucidating the mechanisms of chemical reactions and biological processes. pasteur-network.orgku.dk The development of such molecules often requires the incorporation of specific functional groups for detection or to modulate reactivity. This compound, with its defined structure and reactive sites, can serve as a core for the synthesis of such specialized chemical tools.

For instance, the bromine atom can be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to create a probe for studying the interactions of azepanone-based molecules. The ketone functionality can be used to attach the molecule to a solid support for use in affinity chromatography or to introduce other functional groups.

In the context of mechanistic studies of chemical reactions, isotopically labeled compounds are often required. This compound could be used as a precursor for the synthesis of deuterated or ¹³C-labeled azepanones. These labeled compounds could then be used to track the movement of atoms and to determine reaction pathways.

The development of novel tool compounds is a key area of chemical biology and medicinal chemistry. pasteur-network.orgku.dk These compounds are used to investigate the function of proteins and other biological targets. The synthesis of potent and selective tool compounds often requires a detailed understanding of structure-activity relationships, which can be gained through the synthesis and evaluation of a series of analogues derived from a common intermediate like this compound.

Potential in Materials Science Research (Conceptual based on broad azepane utility)

While specific research on this compound in materials science is not widely documented, the general utility of azepane derivatives suggests potential applications in this field. researchgate.netresearchgate.net The incorporation of heterocyclic motifs into polymers and other materials can impart unique properties, such as thermal stability, conductivity, or the ability to coordinate with metal ions.

Azepane-containing polymers could be synthesized by incorporating an azepane monomer into a polymer chain. The functional groups on the azepane ring, such as those that could be derived from this compound, would allow for further modification of the polymer properties. For example, the bromine atom could be used as a site for grafting other polymer chains or for introducing cross-linking agents.

The development of functional polymers with responsive properties is an active area of research. pku.edu.cnbeilstein-journals.org The azepane ring, with its conformational flexibility, could potentially be used to create polymers that respond to external stimuli such as pH, temperature, or light. The introduction of specific functional groups derived from this compound could be used to tune these responsive properties.

Furthermore, heterocyclic compounds are known to have applications as components of organic light-emitting diodes (OLEDs), dyes, and other functional materials. bohrium.com The synthesis of novel azepane-based materials with tailored electronic and optical properties could be a promising area for future research. The ability to systematically modify the structure of the azepane ring using intermediates like this compound would be crucial for developing such materials.

Future Research Directions and Overcoming Challenges in 5 Bromoazepan 4 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous materials. beilstein-journals.org Future research on 5-Bromoazepan-4-one should focus on developing synthetic pathways that are not only high-yielding but also environmentally benign.

Current synthetic strategies may rely on multi-step processes with costly reagents and harsh reaction conditions. Future efforts could explore:

Catalytic Approaches: Investigating novel catalytic systems using earth-abundant and non-toxic metals to replace stoichiometric reagents. For instance, the synthesis of related 1,5-benzodiazepine derivatives has seen success with catalysts like silica-alumina and ferrocene-supported activated carbon, which can often be recycled and reused. nih.gov

One-Pot Syntheses: Designing tandem or domino reaction sequences that allow for the construction of the this compound core or its direct conversion into complex derivatives in a single operation. This minimizes intermediate purification steps, saving time, solvents, and resources.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity under mild, aqueous conditions, significantly improving the sustainability profile of the process.

Exploration of Novel and Unprecedented Reactivity Pathways

The unique arrangement of functional groups in this compound presents an opportunity to explore novel chemical transformations. The presence of the α-bromoketone moiety, in particular, is a gateway to various reactions, but its full reactive potential remains to be charted.

Future research should aim to:

Uncover Novel Cyclization Strategies: Use the existing functional groups as handles to build fused or spirocyclic ring systems, which are highly sought after in medicinal chemistry.

Investigate Photoredox and Electrochemical Reactions: These modern synthetic methods can enable transformations that are difficult to achieve with traditional thermal reactions. For example, the bromine atom could be a handle for radical-based C-C or C-heteroatom bond formations under mild photoredox conditions.

Explore C-H Activation: Direct functionalization of the azepane ring's C-H bonds would provide a highly atom-economical route to new derivatives, bypassing the need for pre-functionalized starting materials. The development of novel 3,4-diazabenzotropone compounds has demonstrated how unique reactivity can lead to interesting biological activities. nih.gov

Advanced Derivatization for Expanded Research Utility and Functional Diversity

To maximize the value of this compound as a building block, it is essential to develop a diverse portfolio of derivatives. Advanced and rapid derivatization techniques can accelerate the discovery of new compounds with unique properties. nih.govnih.gov

Key areas for future exploration include:

Parallel Synthesis: Developing robust reaction protocols that are amenable to parallel synthesis, allowing for the rapid creation of libraries of this compound derivatives. Each derivative could feature variations at the N-1, C-3, C-5, or C-7 positions.

Functional Group Interconversion: Expanding the toolbox of reactions to modify the existing ketone and bromine functionalities. For instance, converting the ketone to other groups (e.g., oxime, hydrazone, or even a methylene (B1212753) group via reduction) or substituting the bromine with a wide array of nucleophiles (e.g., azides, thiols, fluorides) would vastly increase the accessible chemical space.

Click Chemistry: Introducing functionalities that are compatible with "click" reactions (e.g., alkynes or azides) would allow for the easy conjugation of this compound derivatives to other molecules, such as peptides, polymers, or fluorescent tags.

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

Modern technologies like flow chemistry and automated synthesis are revolutionizing chemical research and production by offering enhanced control, safety, and efficiency. wuxiapptec.com Applying these methodologies to the chemistry of this compound is a critical future direction.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgmdpi.com This is particularly advantageous for:

Handling Unstable Intermediates: Reactions involving short-lived or hazardous intermediates can be performed more safely, as small quantities are generated and consumed continuously. beilstein-journals.org

Improving Reaction Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, enabling reactions to be run at higher temperatures and accelerating reaction rates, sometimes reducing reaction times from hours to minutes. mdpi.comrsc.org

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than transitioning a batch process to a larger vessel. mdpi.com

Automated Synthesis: Automated synthesis platforms can perform a large number of experiments in a short amount of time, which is ideal for optimizing reaction conditions or building compound libraries. sigmaaldrich.comscripps.eduactivotec.com Integration with this compound chemistry could:

Accelerate Optimization: Systematically screen catalysts, solvents, and other reaction parameters to quickly identify the optimal conditions for a given transformation.

Enable High-Throughput Derivatization: Automate the synthesis of a large library of derivatives for biological screening, significantly speeding up the early stages of drug discovery. sigmaaldrich.com

Addressing Stereochemical Control and Regioselectivity Challenges in Complex Transformations

The structure of this compound presents inherent stereochemical and regiochemical challenges that must be overcome to use it effectively in the synthesis of complex molecules.

Stereochemical Control: The C-5 position bearing the bromine atom is a stereocenter. Most synthetic routes will produce a racemic mixture (equal amounts of both enantiomers). As the biological activity of chiral molecules often resides in only one enantiomer, developing enantioselective syntheses is a crucial goal. nih.gov Future research should focus on:

Asymmetric catalysis to set the stereocenter during the synthesis of the ring.

Chiral resolution of the racemic mixture to separate the two enantiomers.

Stereospecific derivatization that proceeds differently for each enantiomer.

Regioselectivity: The azepane ring has multiple potentially reactive sites. For example, N-acylation or N-alkylation can compete with reactions at the ketone or the C-Br bond. Achieving regioselectivity—the ability to target a specific site for reaction—is critical. Future work should involve:

The use of protecting groups to temporarily block certain reactive sites.

The development of catalysts and reagents that exhibit high selectivity for one position over others. Studies on the regioselective synthesis of other substituted heterocycles can provide valuable insights into controlling these reactions. nih.govrsc.org

Table of Challenges and Future Directions

| Challenge Area | Key Challenges | Future Research Directions |

| Synthesis Efficiency | Reliance on multi-step, resource-intensive methods. | Develop one-pot syntheses, explore novel metal and biocatalysts. |

| Reactivity | Limited understanding of the full reactive potential. | Investigate photoredox/electrochemistry, C-H activation, and novel cyclizations. |

| Chemical Diversity | Need for a wider range of accessible derivatives. | Employ parallel synthesis, expand functional group interconversions, use click chemistry. |

| Technology Integration | Traditional batch processing limits efficiency and safety. | Implement flow chemistry for better control and scalability; use automated synthesis for high-throughput screening. |

| Selectivity | Lack of control over stereochemistry at C-5; competition between multiple reactive sites (regioselectivity). | Develop asymmetric syntheses and chiral resolutions; use protecting groups and regioselective catalysts. |

Q & A

How can researchers design a robust synthetic route for 5-Bromoazepan-4-one?

Answer:

- Starting Materials : Select precursors with compatible functional groups (e.g., brominated intermediates) and assess their reactivity under varying conditions .

- Reaction Optimization : Use orthogonal protecting groups to minimize side reactions. For example, employ temperature-controlled bromination or cyclization steps to enhance regioselectivity .

- Purification : Apply column chromatography or recrystallization to isolate the compound, followed by analytical validation via NMR and HPLC to confirm purity (>98%) .

What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm molecular structure and assess stereochemical purity. Compare experimental shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing brominated analogs .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and azepane ring vibrations to confirm functional group integrity .

How should researchers address contradictory data in reaction yields or spectroscopic results?

Answer:

- Variable Isolation : Systematically test reaction variables (e.g., temperature, solvent polarity) to identify sources of inconsistency .

- Replication : Repeat experiments under identical conditions to confirm reproducibility. Use statistical tools (e.g., ANOVA) to quantify variance .

- Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography for structural confirmation) to resolve ambiguities .

What safety protocols are essential for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use impervious gloves, safety goggles, and lab coats to prevent skin/eye contact. Refer to SDS guidelines for chemical compatibility .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Monitor airborne concentrations with suitable detectors .

- Emergency Procedures : Store neutralizing agents (e.g., sodium bicarbonate) nearby for accidental spills. Document first-aid measures for bromine exposure .

What advanced strategies can optimize reaction conditions for this compound synthesis?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, reaction time) .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates while minimizing decomposition .

How can researchers assess the stability of this compound under varying storage conditions?

Answer: